

Biological Targets of 3-Phenoxy Substituted Chromen-4-ones

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Compound of Interest

Compound Name: 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

CAS No.: 315233-83-1

Cat. No.: B2540748

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Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary & Chemical Significance

The 3-phenoxy-4H-chromen-4-one scaffold represents a distinct chemical entity from the more common isoflavones (3-phenylchromen-4-ones). While isoflavones possess a direct carbon-carbon bond at the C3 position, 3-phenoxy derivatives feature an ether linkage (C3–O–Ph). This structural modification introduces rotational flexibility and alters the electronic environment of the pyranone ring, significantly impacting binding affinity to kinase domains and allosteric sites on receptors.

Key Therapeutic Classes:

- Antineoplastic: Cyclin-Dependent Kinase (CDK) inhibition and Cullin-RING Ligase 4 (CRL4) modulation.
- Neurological: NR2B-selective NMDA receptor antagonism.^[1]

- Natural Product Mimetics: Synthetic analogs of Eryvarins (rare natural 3-phenoxychromones).

Primary Biological Targets

Cyclin-Dependent Kinases (CDKs)

The 3-phenoxy moiety serves as a critical hydrophobic anchor in the ATP-binding pocket of CDKs, particularly CDK2 and CDK4.

- Mechanism: These compounds act as ATP-competitive inhibitors. The chromone core mimics the adenine ring of ATP, while the 3-phenoxy group occupies the hydrophobic pocket adjacent to the gatekeeper residue.
- SAR Insight: Substitution at the 7-position (e.g., hydroxyl or amine) and the 8-position (e.g., aminomethyl) enhances solubility and hydrogen bonding with the hinge region (Glu81/Leu83 in CDK2).
- Therapeutic Outcome: G1/S phase cell cycle arrest in human tumor cell lines (e.g., HL-60, MCF-7).

Cullin-RING E3 Ubiquitin Ligase 4 (CRL4)

Recent high-throughput screens have identified **7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one** as a modulator of the CRL4 complex.

- Mechanism: The compound disrupts the recruitment of substrates to the E3 ligase complex, preventing the ubiquitination and subsequent proteasomal degradation of tumor suppressor proteins.
- Target Specificity: Unlike proteasome inhibitors (e.g., bortezomib), CRL4 inhibitors offer higher selectivity for specific oncogenic pathways regulated by DDB1-CUL4A.

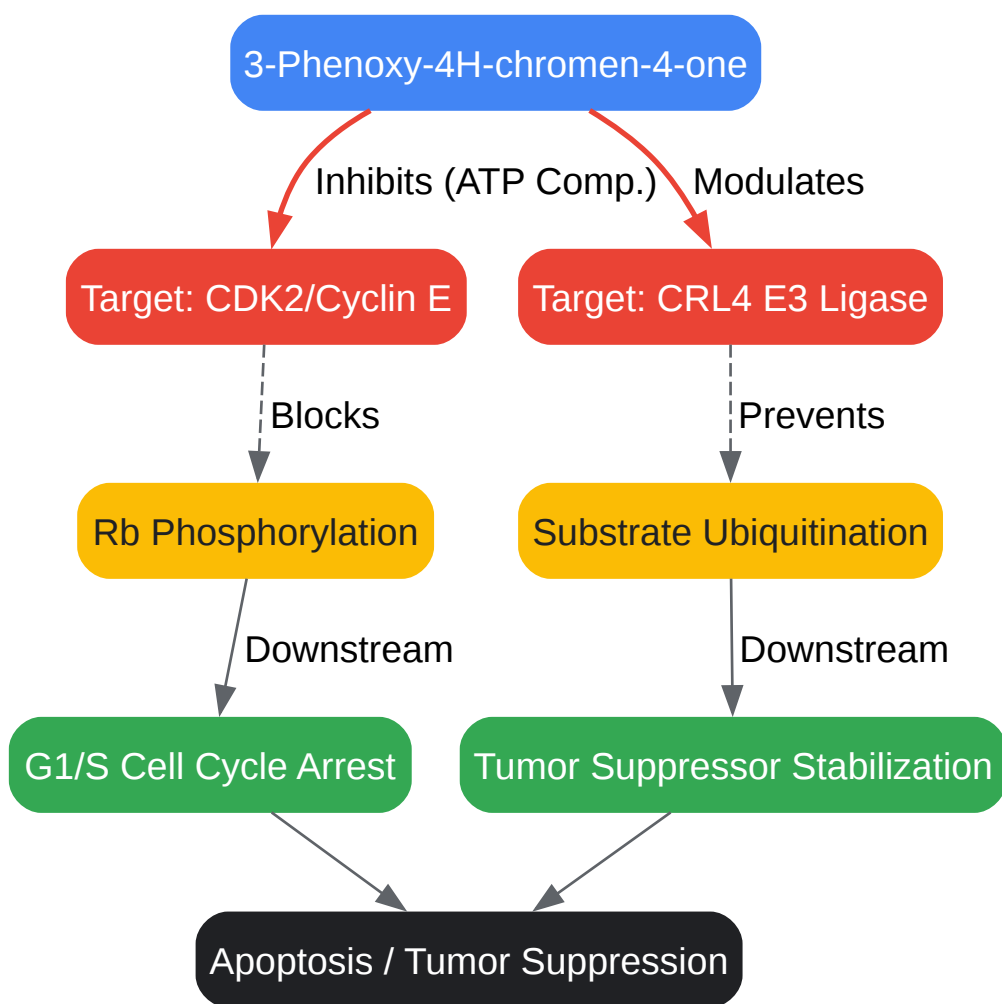
NMDA Receptors (NR2B Subunit)

Specific derivatives, such as 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one, have demonstrated activity as NR2B-selective antagonists.[1]

- Mechanism: These compounds likely bind to the ifenprodil-binding site (N-terminal domain of the NR2B subunit), acting as non-competitive, activity-dependent blockers.
- Clinical Relevance: Neuroprotection in ischemia and potential treatment for neuropathic pain without the psychotomimetic side effects associated with non-selective NMDA blockers (e.g., ketamine).

Mechanism of Action & Signaling Pathways

The following diagram illustrates the dual-pathway modulation by 3-phenoxy chromen-4-ones in a cancer context, highlighting the CDK and CRL4 axes.



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Caption: Dual mechanism of action targeting Cell Cycle (CDK) and Protein Turnover (CRL4) pathways.

Experimental Validation Protocols

Synthesis of 3-Phenoxy-4H-chromen-4-ones (Modified Ullmann Coupling)

This protocol describes the formation of the critical C3–O–Ph ether bond.

Reagents:

- 3-Hydroxy-4H-chromen-4-one (Starting material)
- Aryl iodide (Substituted iodobenzene)
- Copper(I) iodide (CuI) - Catalyst
- 1,10-Phenanthroline - Ligand
- Cesium carbonate () - Base
- DMSO - Solvent

Step-by-Step Protocol:

- Preparation: In a dry Schlenk tube, charge 3-hydroxy-4H-chromen-4-one (1.0 equiv), aryl iodide (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and (2.0 equiv).
- Inert Atmosphere: Evacuate and backfill with argon (3 cycles).
- Solvation: Add anhydrous DMSO (concentration ~0.2 M) via syringe.
- Reaction: Heat the mixture to 110°C for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).

- Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
- Purification: Dry organic layer over _____, concentrate, and purify via silica gel flash chromatography.

In Vitro CDK2/Cyclin E Kinase Assay

Objective: Determine the

of the synthesized derivative against CDK2.

Materials:

- Recombinant human CDK2/Cyclin E complex.
- Substrate: Histone H1.
- .

Protocol:

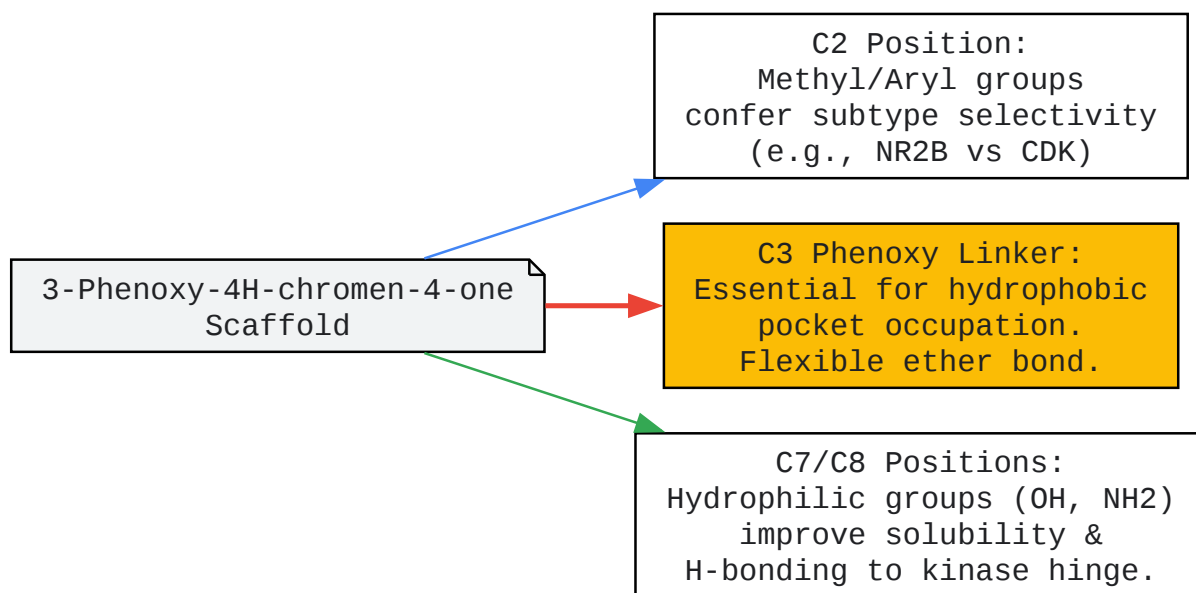
- Buffer Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM _____, 1 mM DTT, 1 mM EGTA).
- Compound Dilution: Prepare 3-fold serial dilutions of the 3-phenoxy derivative in DMSO.
- Incubation: Mix kinase (5-10 ng), Histone H1 (1 _____), and compound in a 96-well plate. Incubate for 10 min at 25°C.
- Initiation: Add ATP mix (10 _____ cold ATP + 0.5 _____). Total volume: 25 _____.

- Reaction: Incubate for 30 min at 30°C.
- Termination: Spot 20
onto P81 phosphocellulose filters.
- Washing: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.
- Quantification: Measure radioactivity via liquid scintillation counting. Calculate using non-linear regression.

Quantitative Data Summary

Compound Class	Substituent (R)	Target	Activity ()	Reference
3-Phenoxy-7-hydroxy	8-aminomethyl	CDK2	0.5 - 2.0	[1]
3-Phenoxy-2-methyl	7-benzyloxy	NMDA (NR2B)	9 nM (Ki)	[2]
Eryvarin F	Natural Product	PTP1B / -Glucosidase	15 - 25	[3]
3-Phenoxy-7,8-dimethoxy	2-methyl	CRL4 Ligase	< 5	[4]

Visualization of Structure-Activity Relationship (SAR)



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Caption: SAR Map detailing functionalization zones on the 3-phenoxy chromone core.

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